molecular formula C19H21ClN2O3 B2778086 Methyl 1-(2-chloro-8-methylquinoline-3-amido)cyclohexane-1-carboxylate CAS No. 2094485-60-4

Methyl 1-(2-chloro-8-methylquinoline-3-amido)cyclohexane-1-carboxylate

Cat. No.: B2778086
CAS No.: 2094485-60-4
M. Wt: 360.84
InChI Key: HUJGEURGZGOFQY-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloro-8-methylquinoline-3-amido)cyclohexane-1-carboxylate is a complex organic compound that features a quinoline moiety substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloro-8-methylquinoline-3-amido)cyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Vilsmeier-Haack reaction, where 2-chloroquinoline-3-carbaldehyde is synthesized using a Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . This intermediate is then reacted with cyclohexane-1-carboxylic acid and methylamine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloro-8-methylquinoline-3-amido)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution could result in various quinoline analogs with different substituents.

Scientific Research Applications

Methyl 1-(2-chloro-8-methylquinoline-3-amido)cyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloro-8-methylquinoline-3-amido)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-8-methylquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.

    Methyl 1-hydroxyindole-3-carboxylate: Another compound with a similar structure but different functional groups.

Uniqueness

Methyl 1-(2-chloro-8-methylquinoline-3-amido)cyclohexane-1-carboxylate is unique due to its specific combination of functional groups and the presence of both a quinoline and a cyclohexane moiety. This combination imparts distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

methyl 1-[(2-chloro-8-methylquinoline-3-carbonyl)amino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-12-7-6-8-13-11-14(16(20)21-15(12)13)17(23)22-19(18(24)25-2)9-4-3-5-10-19/h6-8,11H,3-5,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJGEURGZGOFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)NC3(CCCCC3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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